5-Bromo-2-(cyclohexyloxy)-4-methylpyridine
Description
5-Bromo-2-(cyclohexyloxy)-4-methylpyridine (CAS: 1289131-64-1) is a brominated pyridine derivative with a molecular formula of C₁₂H₁₆BrNO and a molecular weight of 270.18 g/mol . It features a cyclohexyloxy substituent at the 2-position, a methyl group at the 4-position, and a bromine atom at the 5-position on the pyridine ring. This compound is primarily utilized in pharmaceutical research and organic synthesis, serving as a key intermediate in the development of bioactive molecules due to its structural versatility .
Properties
IUPAC Name |
5-bromo-2-cyclohexyloxy-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-9-7-12(14-8-11(9)13)15-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKVPQCDUGJJDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)OC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(cyclohexyloxy)-4-methylpyridine typically involves the following steps:
Cyclohexyloxy Substitution: The cyclohexyloxy group can be introduced via a nucleophilic substitution reaction. This involves reacting 2-hydroxy-4-methylpyridine with cyclohexyl bromide in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Automation and optimization of reaction conditions, such as temperature, pressure, and solvent choice, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) are employed under basic conditions.
Major Products
Oxidation: Formation of 5-bromo-2-(cyclohexyloxy)-4-carboxypyridine.
Reduction: Formation of 2-(cyclohexyloxy)-4-methylpyridine.
Substitution: Formation of 5-azido-2-(cyclohexyloxy)-4-methylpyridine or 5-thio-2-(cyclohexyloxy)-4-methylpyridine.
Scientific Research Applications
Synthetic Organic Chemistry
5-Bromo-2-(cyclohexyloxy)-4-methylpyridine serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitutions and coupling reactions makes it valuable for creating new derivatives.
- Reactions :
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, leading to the formation of different derivatives.
- Suzuki Coupling : This compound can participate in Suzuki cross-coupling reactions with arylboronic acids, facilitating the synthesis of novel pyridine derivatives.
Pharmaceutical Development
The compound has potential applications in drug discovery and development due to its biological activity. Its derivatives are being explored for their therapeutic effects against various diseases.
- Antitumor Activity : Research indicates that certain derivatives exhibit significant cytotoxicity against cancer cell lines, including breast cancer (e.g., MCF-7 and MDA-MB-231) . The presence of halogen substituents like bromine is believed to enhance these effects.
- Neuroprotective Effects : Studies suggest that derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases by mitigating oxidative stress-induced neuronal damage .
Case Studies and Research Findings
Recent studies have focused on the pharmacological properties of this compound:
- Anticancer Studies : A study demonstrated that specific derivatives showed enhanced cytotoxicity against various cancer cell lines due to their structural modifications .
- Neuroprotective Studies : Another investigation evaluated the neuroprotective capabilities of this compound in models of neurodegeneration, suggesting its potential therapeutic applications .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(cyclohexyloxy)-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The bromine atom and cyclohexyloxy group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Analysis
Substituent Effects on Reactivity: The cyclohexyloxy group in the parent compound provides steric bulk and lipophilicity, enhancing membrane permeability in drug candidates . In contrast, the hydroxy group in 5-Bromo-2-hydroxy-4-methylpyridine facilitates hydrogen bonding, making it suitable for aqueous-phase reactions . Positional isomerism (e.g., methyl at 3- vs. 4-position) alters electronic distribution.
Synthetic Utility :
- Bromine at the 5-position enables cross-coupling reactions (e.g., Suzuki-Miyaura), as demonstrated in the synthesis of anti-tumor and anti-viral derivatives .
- The methoxy and chloro variants (e.g., 5-Bromo-2-chloro-4-methoxypyridine) are preferred in palladium-catalyzed aminations due to their superior leaving-group properties .
Pharmacological Relevance :
- Pyridine derivatives with bulky alkoxy groups (e.g., cyclohexyloxy) show enhanced metabolic stability in preclinical studies, as evidenced by their use in kinase inhibitor development .
- Compounds like 5-Bromo-2-(2-methoxyphenyl)pyridine exhibit dual functionality, acting as intermediates for fluorescent probes and receptor antagonists .
Key Research Findings
- Crystal Packing and Stability : The parent compound forms centrosymmetric dimers via N–H···N hydrogen bonds, a feature critical for crystallinity and purification .
- Thermal Properties : Derivatives with methoxy groups (e.g., 5-Bromo-4-methoxy-2-methylpyridine) exhibit higher melting points (193–196°C) compared to hydroxy analogs, correlating with increased crystalline stability .
- For instance, 5-Bromo-2-(4-Boc-piperazin-1-yl)-4-methylpyridine mandates sealed storage to prevent degradation .
Biological Activity
5-Bromo-2-(cyclohexyloxy)-4-methylpyridine is a heterocyclic organic compound notable for its unique structural features, including a bromine atom, a cyclohexyloxy group, and a methyl group attached to a pyridine ring. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 253.15 g/mol. The presence of the bromine atom enhances its reactivity, while the cyclohexyloxy group provides steric bulk that influences its interactions with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that this compound can affect enzyme activity and receptor binding, which may lead to various pharmacological effects. The bromine atom and cyclohexyloxy group are critical in modulating the compound's affinity for these targets, potentially altering their biological responses.
Antimicrobial Properties
Research indicates that derivatives of brominated pyridines, including this compound, exhibit significant antimicrobial activity. The compound has been evaluated for its inhibitory effects against various microbial strains, showing promising results in terms of minimum inhibitory concentration (MIC) values.
Anticancer Potential
The compound's structural similarities to other bioactive pyridines suggest potential anticancer properties. Studies involving similar brominated compounds have demonstrated activity against cancer cell lines, indicating that modifications in the pyridine ring can enhance cytotoxic effects. For instance, certain brominated pyrazole derivatives have shown synergistic effects when combined with traditional chemotherapeutics like doxorubicin .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is essential. The following table summarizes key structural features and biological activities of selected compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromo-4-methylpyridine | Bromine at position 5, methyl at 4 | Lacks cyclohexyloxy group |
| 3-Bromo-2-chloro-5-methylpyridine | Chlorine at position 2 | Different halogen substitution |
| 5-Bromo-6-chloronicotinonitrile | Nitrile group present | Distinct functional group |
| Methyl 5-bromo-2-methoxynicotinate | Methoxy group instead of cyclohexyloxy | Variation in substitution |
This comparison illustrates how different substituents influence chemical reactivity and biological activity, highlighting the distinctiveness of this compound.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Antimicrobial Activity : In vitro studies demonstrated that derivatives exhibited potent α-glucosidase inhibitory activity with IC50 values ranging from 8.34 to 174.62 μM.
- Cytotoxicity in Cancer Cells : Research on similar brominated compounds showed enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that modifications can lead to improved therapeutic profiles .
- Mechanistic Studies : Investigations into the binding affinity of this compound to specific enzymes revealed potential pathways through which it may exert its biological effects, including modulation of cytokine production .
Q & A
Q. What are the optimal synthetic routes for preparing 5-Bromo-2-(cyclohexyloxy)-4-methylpyridine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution at the 2-position of a pyridine ring. A plausible route is:
Precursor Preparation : Start with 5-Bromo-4-methylpyridin-2-ol.
Etherification : React with cyclohexyl bromide or iodide in the presence of a base (e.g., K₂CO₃ or NaH) in anhydrous DMF or THF at 60–80°C for 12–24 hours .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (acetonitrile or ethanol) for isolation.
Q. Key Variables :
- Base Selection : Strong bases (NaH) improve nucleophilicity but may cause side reactions.
- Solvent : Polar aprotic solvents (DMF) enhance reactivity but require rigorous drying.
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Typical yields range from 50–70%, depending on steric hindrance from the cyclohexyl group .
Q. How should researchers characterize this compound to confirm its structural integrity?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy :
- ¹H NMR : Look for signals at δ 1.2–2.0 ppm (cyclohexyl CH₂), δ 2.4 ppm (4-methyl group), and δ 6.5–8.0 ppm (pyridine protons).
- ¹³C NMR : Peaks near 25 ppm (cyclohexyl carbons), 20 ppm (CH₃), and 150–160 ppm (pyridine carbons).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 284.07 (C₁₂H₁₆BrNO⁺ requires 284.03).
- Elemental Analysis : Match calculated vs. observed C, H, N, Br percentages (±0.3% tolerance) .
Advanced Tip : X-ray crystallography (as in ) can resolve steric effects of the cyclohexyloxy group but requires high-purity crystals.
Advanced Research Questions
Q. How does the cyclohexyloxy substituent influence the compound’s reactivity in cross-coupling reactions compared to smaller alkoxy groups?
Methodological Answer: The bulky cyclohexyloxy group introduces steric hindrance, affecting reaction pathways:
- Suzuki-Miyaura Coupling : Reduced efficiency at the 2-position due to hindered access for palladium catalysts. Optimize with:
- Ligands : Bulky ligands (SPhos) improve catalyst turnover .
- Temperature : Higher temperatures (100–120°C) may overcome steric barriers.
- Buchwald-Hartwig Amination : Use BrettPhos or RuPhos ligands to mitigate steric effects .
Q. Comparative Data :
| Substituent | Reaction Yield (Suzuki) | Reaction Time |
|---|---|---|
| Methoxy | 85% | 6 hours |
| Cyclohexyloxy | 45% | 24 hours |
Steric bulk decreases reaction rates but may enhance selectivity for mono-functionalization .
Q. What strategies resolve contradictions in spectroscopic data for this compound, such as unexpected splitting in NMR signals?
Methodological Answer: Unexpected splitting may arise from:
- Atropisomerism : The cyclohexyl group’s conformational flexibility can create diastereotopic protons. Use variable-temperature NMR (VT-NMR) to observe coalescence at elevated temperatures .
- Solvent Effects : Deuterochloroform vs. DMSO-d₆ may alter peak splitting due to hydrogen bonding. Compare spectra in multiple solvents.
- Impurity Analysis : LC-MS or 2D NMR (COSY, NOESY) identifies byproducts from incomplete substitution or oxidation .
Case Study : A 2023 study on similar bromopyridines found that axial-equatorial cyclohexyl conformers caused duplicated signals in ¹H NMR, resolved by DFT calculations .
Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?
Methodological Answer: Perform density functional theory (DFT) calculations to:
Assess Hydrolysis Susceptibility : Calculate activation energy for cleavage of the cyclohexyloxy group in acidic/basic environments.
Thermal Stability : Simulate bond dissociation energies (BDEs) for Br-C and O-C bonds at 25–150°C.
Q. Software Tools :
- Gaussian 16 : Optimize geometries at the B3LYP/6-31G* level.
- VASP : Model solid-state decomposition pathways .
Experimental Validation : Pair simulations with accelerated stability testing (40°C/75% RH for 4 weeks) and HPLC monitoring .
Q. What are the challenges in scaling up synthesis while maintaining purity, and how are they addressed?
Methodological Answer: Key Challenges :
- Byproduct Formation : Increased scale amplifies side reactions (e.g., dehalogenation). Use flow chemistry for better heat/mass transfer .
- Purification : Traditional column chromatography is impractical. Switch to recrystallization (ethanol/water) or fractional distillation.
Q. Scale-Up Protocol :
Batch Reactor : Maintain stoichiometric excess of cyclohexyl bromide (1.2 equiv).
In-line Analysis : Implement PAT (Process Analytical Technology) for real-time monitoring.
Crystallization : Seed with pure crystals to control polymorphism .
Q. How does the compound interact with biological targets, and what assays validate its mode of action?
Methodological Answer: As a brominated pyridine, it may act as a kinase inhibitor or DNA intercalator.
- Enzyme Assays : Test inhibition of tyrosine kinases (e.g., EGFR) using fluorescence polarization (FP) .
- Cellular Uptake : Measure intracellular concentration via LC-MS/MS in HEK293 or HeLa cells.
- Docking Studies : Use AutoDock Vina to predict binding to ATP pockets .
Data Interpretation : Correlate IC₅₀ values with substituent electronic effects (Hammett σ constants) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
